4-Methylbenzo[d][1,3]dioxol-5-ol
Description
Properties
CAS No. |
187040-03-5 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4-methyl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C8H8O3/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3,9H,4H2,1H3 |
InChI Key |
ZBFVXNCYGRJZCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCO2)O |
Canonical SMILES |
CC1=C(C=CC2=C1OCO2)O |
Synonyms |
1,3-Benzodioxol-5-ol, 4-methyl- |
Origin of Product |
United States |
Preparation Methods
Initial Hydrogenation of 4-Acylphenol
The synthesis of 4-methylbenzo[d][1,dioxol-5-ol often begins with 4-acylphenol derivatives. As detailed in EP1048664B1, catalytic hydrogenation of 4-acylphenol (I) over palladium or platinum catalysts produces 4-alkylphenol (II). For instance, 4-propanoylphenol undergoes hydrogenation at 50–100°C under 1–5 bar H₂ pressure to yield 4-propylphenol. This step achieves >90% conversion with minimal byproducts, establishing a robust foundation for subsequent functionalization.
Acylation and Lewis Acid-Mediated Rearrangement
The alkylphenol (II) is acylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine, forming 4-alkyl-2-acylphenol (III). Treatment with Lewis acids such as AlCl₃ or BF₃·Et₂O induces Fries rearrangement, relocating the acyl group to the ortho position relative to the hydroxyl group. For example, 4-propyl-2-acetylphenol rearranges to 4-propyl-3-acetylphenol at 0–25°C. This step is critical for directing substituents to the desired positions on the aromatic ring.
Oxidative Demethylation and Cyclization
Hydrogen Peroxide-Mediated Oxidation
The intermediate 4-alkyl-2-acylphenol (III) undergoes oxidative demethylation using hydrogen peroxide (H₂O₂) in a hydroalcoholic NaOH solution. This step converts the acyl group into a catechol structure (IV), essential for benzo[d]dioxole formation. Reaction conditions (0–25°C, 1–2 equiv. H₂O₂) yield 4-alkylcatechol (V) with ~85% efficiency.
Cyclization with Alkyl Dihalides
The final step involves cyclizing 4-alkylcatechol (V) with methylene chloride (CH₂Cl₂) or dimethyl sulfate in a basic medium. For 4-methylcatechol, reaction with CH₂Cl₂ in DMF at 80°C for 6 hours produces 4-methylbenzo[d]dioxol-5-ol with 75–80% yield. Alternative agents like 1,2-dibromoethane may enhance regioselectivity but require higher temperatures (100–120°C).
Alternative Chloroformate-Based Synthesis
Formation of 4,5-Dimethyl-1,3-dioxol-2-one
A patent (CN107892681B) describes synthesizing 4,5-dimethyl-1,3-dioxol-2-one (DMDO) from acetoin, chloroformate, and N,N-dimethylaniline. For example, acetoin reacts with methyl chloroformate in dichloroethane at 0°C for 5 hours, yielding DMDO with 90% purity. This intermediate serves as a precursor for chlorinated derivatives but can be adapted for hydroxylation.
Chlorination and Hydrolysis
DMDO undergoes radical-initiated chlorination using N-chlorosuccinimide (NCS) and benzoyl peroxide (BPO) at 100°C, forming 4-chloromethyl-5-methyl-1,3-dioxol-2-one. Subsequent hydrolysis with aqueous NaOH at 60°C replaces the chloromethyl group with a hydroxyl moiety, yielding 4-methylbenzo[d]dioxol-5-ol. However, this route achieves lower overall yields (~50%) due to side reactions during chlorination.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Hydrogenation → Acylation → Cyclization | 50–100°C, H₂ pressure | 75–80% | High regioselectivity; scalable | Requires costly catalysts |
| Chloroformate-Based | DMDO synthesis → Chlorination → Hydrolysis | 0–100°C, radical initiators | 50–60% | Utilizes inexpensive reagents | Low yield; byproduct formation |
Structural and Spectroscopic Characterization
Post-synthesis, 4-methylbenzo[d]dioxol-5-ol is characterized via:
-
¹H NMR : Aromatic protons at δ 6.75–6.85 ppm (doublets), methylene groups at δ 5.10–5.30 ppm (singlet), and hydroxyl proton at δ 5.50 ppm (broad).
-
IR Spectroscopy : Stretching vibrations at 3400 cm⁻¹ (O–H), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C–O–C).
-
Mass Spectrometry : Molecular ion peak at m/z 152.047 (C₈H₈O₃) .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methylbenzo[d][1,3]dioxol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
4-Methylbenzo[d][1,3]dioxol-5-ol can be compared with other benzodioxole derivatives:
Sesamol (3,4-Methylenedioxyphenol): Similar structure but lacks the methyl group at the fourth position.
Piperine (1-Piperoylpiperidine): Contains a benzodioxole ring but with a piperidine moiety.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the fourth position and hydroxyl group at the fifth position contribute to its reactivity and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The benzodioxole scaffold is highly versatile, with substituents at different positions significantly influencing reactivity and bioactivity. Below is a comparative analysis of 4-methylbenzo[d][1,3]dioxol-5-ol and its analogs:
Key Research Findings
Structural Modifications Drive Bioactivity: Methyl groups at the 4-position (vs. bromine at 6-position) balance lipophilicity and steric hindrance, optimizing pharmacokinetic profiles . Bulky substituents (e.g., morpholino) at the 6-position enhance selectivity for STAT proteins .
Synthetic Versatility: Benzo[d][1,3]dioxol-5-ol derivatives serve as scaffolds for multi-component reactions (e.g., chromeno-pyrimidinediones ). Protecting groups (e.g., 2,2-dimethyl in pBTO) enable controlled functionalization .
Contradictions and Gaps: While methyl groups generally improve metabolic stability, excessive lipophilicity may reduce aqueous solubility, necessitating formulation adjustments.
Q & A
Q. How can researchers optimize the synthesis of 4-Methylbenzo[d][1,3]dioxol-5-ol derivatives for improved yields?
Answer: Synthesis optimization typically involves selecting appropriate reaction conditions and reagents. For example, coupling reactions with benzo[d][1,3]dioxole derivatives often employ palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres to minimize side reactions. In cases where cyclization is required, oxalyl chloride or K₂CO₃ in polar aprotic solvents (e.g., DMF) can enhance reaction efficiency. Temperature control (e.g., 50°C for cyclization) and purification via column chromatography (using gradients like petrol:EtOAc) are critical for isolating high-purity products .
Key Parameters:
| Variable | Optimal Condition | Impact |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (0.1 eq) | Enhances coupling efficiency |
| Solvent | DMF or ethanol | Balances solubility and reactivity |
| Temperature | 50–80°C | Accelerates reaction without decomposition |
Q. What spectroscopic techniques are most effective for characterizing this compound and its analogs?
Answer:
- NMR (¹H/¹³C): Essential for confirming aromatic substitution patterns and methyl/dioxole group connectivity. For example, the methyl group at position 4 appears as a singlet (~δ 2.5 ppm), while dioxole protons resonate as a doublet near δ 6.0 ppm .
- Mass Spectrometry (HRMS): Validates molecular formula and detects fragmentation patterns unique to the dioxole ring.
- IR Spectroscopy: Identifies functional groups (e.g., -OH stretches at ~3200 cm⁻¹) .
Q. How can researchers design initial biological screening assays for this compound?
Answer: Prioritize assays aligned with known bioactivities of structurally similar benzodioxoles. For example:
- Anticancer Activity: Use MTT assays against breast cancer cell lines (MCF-7, MDA-MB-231) with doxorubicin as a positive control .
- Antimicrobial Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Answer: Contradictions often arise from structural nuances (e.g., substituent positioning) or assay conditions. To address this:
- Comparative SAR Studies: Systematically vary substituents (e.g., replacing methyl with fluorine) and compare bioactivity trends. For instance, 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide shows enhanced cytotoxicity compared to non-fluorinated analogs .
- Standardized Assay Protocols: Replicate studies under controlled conditions (e.g., consistent cell passage numbers, serum-free media) to minimize variability .
Q. How can computational methods guide the design of this compound-based inhibitors?
Answer:
- Molecular Docking: Predict binding affinities to targets like STAT3 (implicated in cancer) using software such as AutoDock Vina. Focus on interactions between the dioxole ring and hydrophobic pockets .
- QSAR Modeling: Correlate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity data to prioritize synthetic targets .
Q. What experimental approaches elucidate the mechanism of action in anticancer applications?
Answer:
- Flow Cytometry: Assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest (e.g., G1/S phase blockage) .
- Western Blotting: Quantify expression of apoptotic markers (e.g., Bax/Bcl-2 ratio) and signaling proteins (e.g., phosphorylated STAT3) .
- Fluorescence Microscopy: Visualize mitochondrial membrane potential loss using JC-1 dye .
Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity results for structurally similar derivatives?
Answer: Discrepancies may stem from:
- Cell Line Variability: MDA-MB-231 (triple-negative breast cancer) vs. MCF-7 (hormone-responsive) may respond differently due to receptor expression .
- Solubility Issues: Poor aqueous solubility of lipophilic derivatives can lead to false negatives. Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Methodological Tables
Table 1: Key Synthetic Routes for Benzo[d][1,3]dioxole Derivatives
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Oxalyl chloride, DMF, 50°C | 61–85 | |
| Coupling | Pd(PPh₃)₄, K₂CO₃, EtOH | 38–75 |
Table 2: Biological Activity Trends in Structural Analogs
| Derivative | Substituent | IC₅₀ (μM) vs. MCF-7 | Key Interaction |
|---|---|---|---|
| 4-Methyl | -CH₃ | 12.3 | Hydrophobic pocket binding |
| 4-Fluoro | -F | 8.7 | Enhanced H-bonding with Thr residue |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
